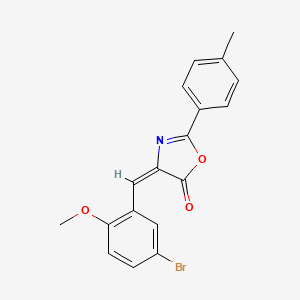![molecular formula C21H21N3O4S B5090173 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that is commonly known as MPA. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. MPA has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
MPA works by inhibiting the activity of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes. 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide activity, MPA can disrupt these cellular processes and potentially halt the progression of diseases such as cancer.
Biochemical and physiological effects:
In addition to its potential therapeutic effects, MPA has been shown to have other biochemical and physiological effects. For example, MPA has been shown to inhibit platelet aggregation, which may have implications for its use in cardiovascular disease. MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPA in lab experiments is its specificity for 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide enzymes. This allows researchers to study the effects of 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide inhibition on cellular processes without the potential confounding effects of non-specific inhibitors. However, one limitation of using MPA is its potential toxicity at high concentrations. Researchers must carefully control the concentration of MPA used in experiments to avoid toxic effects.
Orientations Futures
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective 2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide inhibitors based on the structure of MPA. Another area of interest is the study of MPA in combination with other therapeutic agents, such as chemotherapy drugs, to determine if it can enhance their efficacy. Finally, the potential use of MPA as a diagnostic tool for diseases such as cancer is an area of active research.
Méthodes De Synthèse
The synthesis of MPA involves several steps, including the reaction of 2-chloro-N-(3-pyridinylmethyl)acetamide with 4-aminobenzenesulfonamide, followed by the reaction of the resulting intermediate with 2-methylphenylamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, MPA has shown promising results as a potential treatment for several types of cancer, including breast cancer, prostate cancer, and leukemia. In cardiovascular disease research, MPA has been shown to have beneficial effects on vascular function and blood pressure regulation. In neurological disorder research, MPA has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-5-2-3-7-20(16)24-29(26,27)19-10-8-18(9-11-19)28-15-21(25)23-14-17-6-4-12-22-13-17/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMPDAXQSKDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)

![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5090131.png)
![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)